8-Methoxy-12-methyltetraphen-7(12H)-one
Description
Properties
CAS No. |
62064-42-0 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
8-methoxy-12-methyl-12H-benzo[a]anthracen-7-one |
InChI |
InChI=1S/C20H16O2/c1-12-14-8-5-9-17(22-2)19(14)20(21)16-11-10-13-6-3-4-7-15(13)18(12)16/h3-12H,1-2H3 |
InChI Key |
OJMPCRRMLQSMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)OC)C(=O)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 8-Methoxy-12-methylbenz[a]anthracen-7(12H)-one
- CAS No.: 62064-42-0
- Molecular Formula : C₂₀H₁₆O₂
- Molecular Weight : 288.34 g/mol
- XLogP3 : 4.9 (predicted lipophilicity)
- Topological Polar Surface Area (TPSA) : 26.3 Ų
This compound belongs to the benz[a]anthracenone family, characterized by a polycyclic aromatic framework substituted with a methoxy group at position 8 and a methyl group at position 12.
Comparison with Structural Analogs
Positional Isomers of Methoxy-Substituted Derivatives
The positional isomerism of the methoxy group significantly impacts electronic distribution and steric interactions. Key analogs include:
| Compound Name | CAS No. | Methoxy Position | Methyl Position | XLogP3 | TPSA (Ų) |
|---|---|---|---|---|---|
| 9-Methoxy-12-methyltetraphen-7(12H)-one | 62064-33-9 | 9 | 12 | 4.9 | 26.3 |
| 10-Methoxy-12-methyltetraphen-7(12H)-one | 62064-34-0 | 10 | 12 | — | — |
| 8-Methoxy-12-methyltetraphen-7(12H)-one | 62064-42-0 | 8 | 12 | 4.9 | 26.3 |
Key Observations :
- Lipophilicity : All isomers share identical XLogP3 (4.9), suggesting similar membrane permeability. However, the methoxy group’s position may influence metabolic stability or receptor binding. For example, the 8-methoxy isomer’s substituent orientation could enhance intermolecular interactions in crystal lattices or biological targets compared to 9- or 10-methoxy analogs .
- Polarity : Identical TPSA values (26.3 Ų) indicate comparable hydrogen-bonding capacity across isomers.
Functional Group Variants: Dione Derivatives
Compounds with additional ketone groups exhibit distinct reactivity and polarity:
| Compound Name | CAS No. | Functional Groups | XLogP3 | TPSA (Ų) |
|---|---|---|---|---|
| 3-Methoxybenzo[m]tetraphene-7,14-dione | 76214-37-4 | Two ketones (7,14) | — | — |
| 4-Methoxytetraphene-7,12-dione | 16277-48-8 | Two ketones (7,12) | — | — |
| 8-Methoxy-12-methyltetraphen-7(12H)-one | 62064-42-0 | Single ketone (7) | 4.9 | 26.3 |
Key Observations :
- Reactivity : Dione derivatives (e.g., 76214-37-4, 16277-48-8) are more electrophilic due to dual ketone groups, making them prone to nucleophilic attacks or redox reactions. In contrast, the single ketone in 8-methoxy-12-methyltetraphen-7(12H)-one limits such reactivity, favoring stability in synthetic applications .
Sulfate Conjugates and Metabolic Pathways
highlights a sulfate derivative, [(12-methyltetraphen-7-yl)methoxy]sulfonic acid, which may represent a phase II metabolite of 8-methoxy-12-methyltetraphen-7(12H)-one. Sulfation typically enhances water solubility for excretion, suggesting that the parent compound undergoes hepatic metabolism .
Research Implications and Limitations
- Data Gaps : Experimental properties (e.g., melting point, solubility) for many analogs are unavailable, limiting direct comparisons.
- Assumptions : XLogP3 and TPSA values for 8-methoxy-12-methyltetraphen-7(12H)-one are inferred from its 9-methoxy isomer due to structural similarity.
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